(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol
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Overview
Description
(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and isopropylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and catalysts like Pd/C can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5R)-3,4-Dihydroxy-5-{[(isopropylcarbamoyl)amino]methyl}tetrahydro-2-furanyl]-N-[2-(dimethylamino)ethyl]acetamide
- (2S,3R,4S,5S,6R)-2-乙氧基-6-羟甲基-四氢化吡喃-3,4,5-三醇
Uniqueness
(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol is unique due to its specific chiral configuration and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
653570-91-3 |
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Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[2-(propan-2-ylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H20N2O2/c1-6(2)10-4-3-7-9(13)8(12)5-11-7/h6-13H,3-5H2,1-2H3/t7-,8-,9+/m0/s1 |
InChI Key |
BSADEXKNAZFQMA-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)NCC[C@H]1[C@H]([C@H](CN1)O)O |
Canonical SMILES |
CC(C)NCCC1C(C(CN1)O)O |
Origin of Product |
United States |
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